molecular formula C7H11IO B14287333 2-Iodo-3-methylcyclohexan-1-one CAS No. 116016-05-8

2-Iodo-3-methylcyclohexan-1-one

Cat. No.: B14287333
CAS No.: 116016-05-8
M. Wt: 238.07 g/mol
InChI Key: ZPJPOAJRDZOLBH-UHFFFAOYSA-N
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Description

2-Iodo-3-methylcyclohexan-1-one is an organic compound that belongs to the class of iodinated cyclohexanones It is characterized by the presence of an iodine atom and a methyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methylcyclohexan-1-one typically involves the iodination of 3-methylcyclohexan-1-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclohexanone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexanones.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted cyclohexanones, depending on the nucleophile used.

    Reduction Reactions: 2-Iodo-3-methylcyclohexanol.

    Oxidation Reactions: 2-Iodo-3-methylcyclohexanoic acid and other oxidized derivatives.

Scientific Research Applications

2-Iodo-3-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates that contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylcyclohexan-1-one
  • 2-Chloro-3-methylcyclohexan-1-one
  • 2-Fluoro-3-methylcyclohexan-1-one

Uniqueness

Compared to its halogenated analogs, 2-Iodo-3-methylcyclohexan-1-one exhibits unique reactivity due to the larger atomic size and higher polarizability of the iodine atom. This can lead to different reaction pathways and products, making it a valuable compound for specific synthetic applications .

Properties

CAS No.

116016-05-8

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

2-iodo-3-methylcyclohexan-1-one

InChI

InChI=1S/C7H11IO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3

InChI Key

ZPJPOAJRDZOLBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=O)C1I

Origin of Product

United States

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